3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine
Description
This compound features a pyridin-2-amine core substituted with a 3-methyl group and a benzylic moiety bearing both a 2-methylindol-3-yl group and a 4-(trifluoromethyl)phenyl group. This structural complexity suggests applications in medicinal chemistry, particularly for targets requiring dual hydrophobic and aromatic interactions .
Properties
IUPAC Name |
3-methyl-N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3/c1-14-6-5-13-27-22(14)29-21(16-9-11-17(12-10-16)23(24,25)26)20-15(2)28-19-8-4-3-7-18(19)20/h3-13,21,28H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJGXQXPNALTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For example, some indole derivatives have been shown to inhibit polymerization of tubulin, a protein that is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities. For instance, some indole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain.
Biological Activity
The compound 3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of the compound involves several steps, including the formation of key intermediates through various chemical reactions. The general synthetic route includes:
- Preparation of Indole Derivative : The initial step involves the synthesis of the 2-methyl-1H-indole moiety.
- Formation of Trifluoromethyl Phenyl Group : The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution.
- Pyridine Amine Linkage : The final step involves coupling the indole and phenyl groups via a pyridine amine scaffold.
Biological Activity
The biological activity of this compound has been evaluated across various assays, indicating promising results in several areas:
Anticancer Activity
Research indicates that derivatives containing indole and pyridine structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Induction of apoptosis via caspase activation |
| A549 | 20.3 | Microtubule destabilization |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
In vivo studies have shown that the compound exhibits anti-inflammatory effects in models of carrageenan-induced paw edema. The percentage inhibition of edema was found to be significant compared to control groups.
Case Studies
- Study on Anticancer Effects : A study published in ACS Omega evaluated the effects of similar compounds on breast cancer cells, noting enhanced apoptosis and reduced viability at concentrations as low as 1 µM .
- Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of related indole derivatives, establishing a correlation between structural modifications and enhanced bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison of Analogs
*Calculated based on molecular formulas.
Functional Group Impact on Properties
Trifluoromethyl (CF₃) Group: Present in the target compound, 3af , and compound 17 , the CF₃ group enhances metabolic stability and hydrophobic interactions.
Indole vs. This may improve target engagement but increase steric hindrance .
Scaffold Variations :
Pharmacological Implications
- Target Binding : The indole-CF₃-phenyl hybrid may optimize interactions with hydrophobic pockets and aromatic residues in enzymes or receptors, offering selectivity over analogs lacking these groups.
- ADME Profile : Increased molecular weight (~447.4) and lipophilicity in the target compound could reduce solubility but enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
